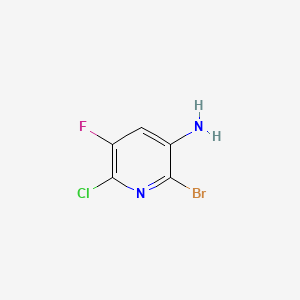
2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthyridine core, which is a fused bicyclic system containing nitrogen atoms, making it a valuable scaffold in medicinal chemistry and other research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with a naphthyridine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a similar structure.
Naphthyridine: A bicyclic compound containing nitrogen atoms, similar to the core structure of the compound .
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
Uniqueness
2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C17H17N5O |
|---|---|
分子量 |
307.35 g/mol |
IUPAC名 |
2-(1-aminoethyl)-N-methyl-3-pyridin-2-yl-1,5-naphthyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N5O/c1-10(18)15-13(11-6-3-4-8-20-11)14(17(23)19-2)16-12(22-15)7-5-9-21-16/h3-10H,18H2,1-2H3,(H,19,23) |
InChIキー |
JAOBPUAAGFBZGR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=C(C(=C1C3=CC=CC=N3)C(=O)NC)N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


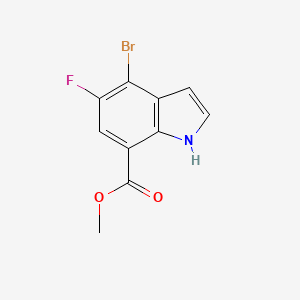

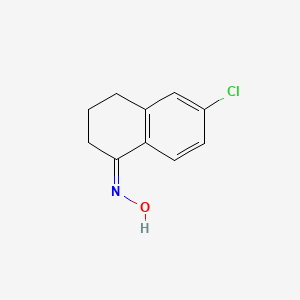

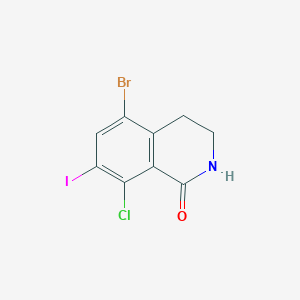

![8-Oxa-3-azabicyclo[4.2.0]octane hemi(oxalic acid)](/img/structure/B13901139.png)
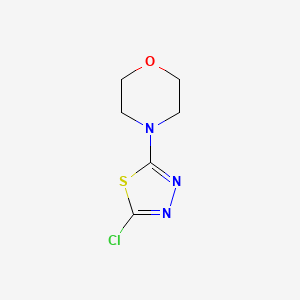
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13901146.png)
![benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate](/img/structure/B13901156.png)
![Tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B13901157.png)
![2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide](/img/structure/B13901158.png)
